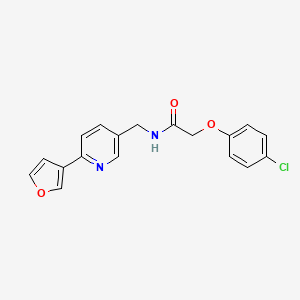

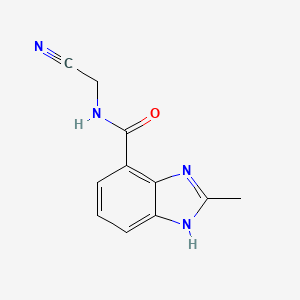

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Studies have synthesized and characterized novel sulfonamide compounds, revealing significant antimicrobial properties. For instance, Vanparia et al. (2010) synthesized a novel sulfonamide derivative that showed higher antimicrobial activity against various bacterial and fungal strains compared to its parent compounds. This suggests potential applications in developing new antimicrobial agents (Vanparia et al., 2010).

Inhibition of Protein Kinases

Isoquinolinesulfonamide derivatives have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases. Hidaka et al. (1984) found that certain isoquinolinesulfonamides exhibited selective inhibition towards cyclic AMP-dependent protein kinase (protein kinase A) and other kinases, indicating their potential in regulating kinase-mediated processes (Hidaka et al., 1984).

Fluorescence and Spectroscopic Studies

Research has also delved into the synthesis of sulfonamide derivatives for potential use as fluorescent probes. Kimber et al. (2003) synthesized methoxy isomers of a sulfonamide compound, which showed bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, suggesting applications in metal ion detection and fluorescence microscopy (Kimber et al., 2003).

DNA Interaction Studies

The interaction of sulfonamide derivatives with DNA has been investigated, with findings indicating strong binding capabilities to CT-DNA via an intercalation mechanism. This offers insights into the development of novel agents for DNA targeting and therapeutic applications (Kharwar & Dixit, 2021).

Vasodilatory and Cardiovascular Effects

A series of aromatic sulfonamides showed vasodilatory action in vivo, indicating potential applications in cardiovascular drug development. Morikawa et al. (1989) demonstrated that certain derivatives could significantly increase arterial blood flow, suggesting their use in treating cardiovascular diseases (Morikawa et al., 1989).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-23-20-11-6-17(13-16(20)5-12-21(23)24)22-28(25,26)19-9-7-18(8-10-19)27-14-15(2)3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRFXWUYLYMZBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)

![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)

![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)

![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)

![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)